An In-depth Technical Guide to 4,4'-Diaminodiphenylamine Sulfate
An In-depth Technical Guide to 4,4'-Diaminodiphenylamine Sulfate
CAS Number: 53760-27-3
This technical guide provides a comprehensive overview of 4,4'-Diaminodiphenylamine Sulfate, a chemical compound with applications in various scientific fields. The information is intended for researchers, scientists, and drug development professionals, presenting key data, experimental protocols, and potential areas of application.
Chemical and Physical Properties
4,4'-Diaminodiphenylamine Sulfate is a sulfate salt of 4,4'-diaminodiphenylamine. It is also known by other names such as Bis(4-aminophenyl)amine Sulfate and 4,4'-Iminodianiline Sulfate.[1][2][3] The compound typically appears as a white to dark blue or grey-to-bluish-purple crystalline powder.[1][2][4]
Table 1: Physicochemical Properties of 4,4'-Diaminodiphenylamine Sulfate
| Property | Value | Source(s) |
| CAS Number | 53760-27-3 | [1][2][3][5] |
| Molecular Formula | C₁₂H₁₃N₃·H₂SO₄ | [1][2] |
| Molecular Weight | 297.33 g/mol | [2][3][5] |
| Appearance | White to dark blue/grey-to-bluish-purple crystalline powder | [1][2][4] |
| Melting Point | 300°C (hydrate form) | [1][4] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, ethanol, and ether. | [1][4] |
| Purity | >97.0% (TLC) | [2] |
Synthesis and Purification
The synthesis of 4,4'-Diaminodiphenylamine Sulfate can be achieved through the reduction of Bis(4-nitrophenyl)amine.[1] A common industrial method involves the catalytic hydrogenation of Bis(4-nitrophenyl)amine in the presence of a palladium-on-carbon (Pd/C) or nickel catalyst, followed by treatment with sulfuric acid.[4]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
Materials:
-
Bis(4-nitrophenyl)amine
-
Palladium-on-carbon (Pd/C) catalyst (5-10 wt%)
-
Hydrogen gas
-
Concentrated sulfuric acid (18 M)
-
Suitable solvent (e.g., ethanol)
Procedure:
-
In a high-pressure reactor, suspend Bis(4-nitrophenyl)amine in a suitable solvent.
-
Add the Pd/C catalyst to the suspension.
-
Pressurize the reactor with hydrogen gas to 3-5 bar.
-
Heat the reaction mixture to 50-80°C with vigorous stirring.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reduction, cool the mixture and carefully filter to remove the catalyst.
-
Treat the resulting 4,4'-diaminodiphenylamine solution with concentrated sulfuric acid at approximately 60°C to precipitate the sulfate salt.[4]
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude 4,4'-Diaminodiphenylamine Sulfate
-
Deionized water
-
Ethanol or diethyl ether
-
Activated charcoal
Procedure:
-
Dissolve the crude product in a minimal amount of hot deionized water.
-
Add a small amount of activated charcoal to decolorize the solution.
-
Perform a hot filtration to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a cold organic solvent like ethanol or diethyl ether.
-
Dry the purified crystals under vacuum at a low temperature, protected from light.
Analytical Methods
The purity and identity of 4,4'-Diaminodiphenylamine Sulfate can be confirmed using various analytical techniques.
Table 2: Analytical and Spectroscopic Data
| Technique | Observed Characteristics | Source(s) |
| ¹H NMR (DMSO-d₆) | Aromatic protons at δ 6.5–7.2 ppm; NH₂ groups at δ 4.8–5.2 ppm. | [4] |
| FT-IR | NH₂ stretches at 3300–3400 cm⁻¹; SO₄²⁻ bands at 1100 cm⁻¹. | [4] |
| XRD | Characteristic peaks at 2θ = 15.3°, 22.7°, and 29.4°. | [4] |
Applications and Biological Activity
4,4'-Diaminodiphenylamine Sulfate is utilized in several industrial and research applications, including as a diazo component in the synthesis of dyes and in anti-corrosive coatings.[1][4] In a research context, it is described as a biochemical for proteomics research and as a staining agent.[3][4] While its potential use in drug development and as a diagnostic tool has been noted, specific details and extensive studies on its biological activity are limited in publicly available literature.[4]
Biological Activity of the Structurally Related Compound: 4,4'-Diaminodiphenyl Sulfone (Dapsone)
Significant research has been conducted on the closely related compound, 4,4'-diaminodiphenyl sulfone (Dapsone), which is the free amine form without the sulfate salt. Dapsone is an established antibiotic primarily used in the treatment of leprosy.[6] Its mechanism of action is analogous to sulfonamides, involving the inhibition of folic acid synthesis in susceptible bacteria.[7] Specifically, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS).
Furthermore, Dapsone has been shown to exhibit antioxidant properties.[6][8] Studies have demonstrated its protective effects against oxidative stress induced by hydrogen peroxide in human diploid fibroblasts.[6][8] This antioxidant activity is associated with an increase in the activity of catalase, glutathione peroxidase, and glutathione reductase, as well as an increase in the GSH/GSSG ratio.[6][8]
The following diagram illustrates the known signaling pathways affected by the related compound, Dapsone.
Caption: Known mechanisms of action for the related compound, Dapsone.
The workflow for investigating the potential biological activity of 4,4'-Diaminodiphenylamine Sulfate could be as follows:
Caption: Proposed experimental workflow for biological activity screening.
Safety Information
4,4'-Diaminodiphenylamine Sulfate is classified as a hazardous material and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. Standard personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
4,4'-Diaminodiphenylamine Sulfate is a well-characterized compound with established methods for its synthesis, purification, and analysis. Its primary applications are in the chemical industry, particularly in dye manufacturing. While its direct role in drug development is not extensively documented, the significant biological activity of its close analogue, Dapsone, suggests that 4,4'-Diaminodiphenylamine Sulfate could be a subject of interest for further investigation into its potential pharmacological properties, particularly in the areas of antimicrobial and antioxidant research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.
References
- 1. 4,4′-Diaminodiphenylamine sulfate salt | 53760-27-3 [chemicalbook.com]
- 2. 4,4'-Diaminodiphenylamine Sulfate | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 4,4'-Diaminodiphenylamine Sulfate | 6369-04-6 | Benchchem [benchchem.com]
- 5. 4,4'-Diaminodiphenylamine sulfate | C12H15N3O4S | CID 104599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protective effect of 4,4'-diaminodiphenylsulphone against oxidative stress but not to apoptotic stress in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New antifolate 4,4'-diaminodiphenyl sulfone substituted 2,4-diamino-5-benzylpyrimidines. Proof of their dual mode of action and autosynergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
